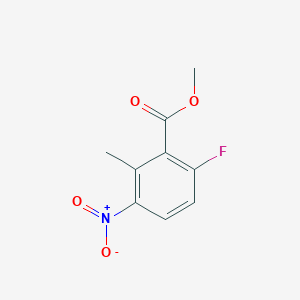

Methyl 6-fluoro-2-methyl-3-nitrobenzoate

Übersicht

Beschreibung

Methyl 6-fluoro-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4. It is a derivative of benzoic acid, featuring a nitro group at the third position, a methyl group at the second position, and a fluorine atom at the sixth position on the benzene ring. This compound is primarily used in organic synthesis and research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 6-fluoro-2-methyl-3-nitrobenzoate can be synthesized through the esterification of 6-fluoro-2-methyl-3-nitrobenzoic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of automated systems for precise control of temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-fluoro-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in a polar solvent.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates.

Reduction: 6-fluoro-2-methyl-3-aminobenzoate.

Hydrolysis: 6-fluoro-2-methyl-3-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Methyl 6-fluoro-2-methyl-3-nitrobenzoate acts as a versatile building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:

- Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with catalysts such as palladium on carbon.

- Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid.

Biological Studies

In biological research, this compound is used to investigate enzyme interactions and metabolic pathways. Its ability to form reactive intermediates upon reduction makes it a valuable tool for studying biochemical processes.

Pharmaceutical Development

The compound serves as a precursor in the synthesis of pharmaceutical agents. Its unique properties facilitate the development of new drugs targeting various diseases. For instance, compounds derived from this compound have shown potential in treating conditions related to metabolic disorders and inflammation .

Agrochemical Production

In the agrochemical industry, this compound is utilized in the formulation of pesticides and herbicides due to its effective biological activity against pests and weeds.

Case Study 1: Enzyme Interaction Studies

Research published in the World Journal of Pharmaceutical Research highlighted how this compound was used to study enzyme kinetics in metabolic pathways. The compound's ability to act as a substrate allowed researchers to elucidate mechanisms of enzyme action and inhibition .

Case Study 2: Pharmaceutical Synthesis

A study demonstrated the successful use of this compound as a precursor in synthesizing new anti-inflammatory drugs. The derivatives exhibited significant activity against inflammatory markers in vitro, showcasing the compound's potential in therapeutic applications .

Wirkmechanismus

The mechanism of action of methyl 6-fluoro-2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-fluoro-3-nitrobenzoate

- Methyl 2,6-difluoro-3-nitrobenzoate

- Methyl 4-fluoro-3-nitrobenzoate

Uniqueness

Methyl 6-fluoro-2-methyl-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a nitro group on the benzene ring makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

Methyl 6-fluoro-2-methyl-3-nitrobenzoate is an organic compound with significant potential in various biological applications. This article explores its chemical properties, mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H8FNO4. It features a nitro group at the third position, a methyl group at the second position, and a fluorine atom at the sixth position on the benzene ring. These functional groups contribute to its unique chemical reactivity and biological activity.

Chemical Reactions

The compound undergoes several types of reactions:

- Nucleophilic Substitution : The nitro group can be replaced by nucleophiles.

- Reduction : The nitro group can be reduced to an amino group.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The fluorine atom enhances stability and bioavailability by influencing the compound’s electronic properties.

Enzyme Interaction

Research indicates that this compound plays a role in enzyme interactions and metabolic pathways. It is used as a building block in organic synthesis and has potential applications in medicinal chemistry as a precursor for pharmaceutical compounds.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. For example, some derivatives demonstrated significant antibacterial activity against various strains of bacteria, including multidrug-resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-fluoro-3-nitrobenzoate | Different positioning of functional groups | Moderate antibacterial effects |

| Methyl 4-fluoro-3-nitrobenzoate | Hydroxyl group enhances interaction with enzymes | Significant antibacterial activity |

| This compound | Unique combination of fluorine and nitro groups | Potentially high bioactivity |

Case Studies

- Antibacterial Efficacy : In a study assessing various nitrobenzoate derivatives, this compound showed promising results against Gram-positive bacteria, indicating its potential as an antibacterial agent .

- Enzyme Inhibition : Research on enzyme inhibitors revealed that similar compounds effectively inhibited bacterial topoisomerases, suggesting a mechanism through which this compound might exert its biological effects .

Eigenschaften

IUPAC Name |

methyl 6-fluoro-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAHHNFBEGJLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.